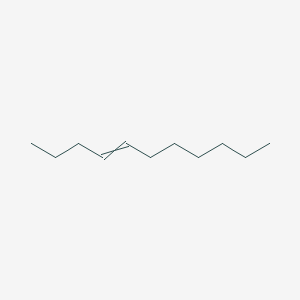
Undec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-4-ene is a linear alkene with the molecular formula C₁₁H₂₂ and an (E)-configuration double bond at the fourth carbon. Its IUPAC name is (E)-4-Undecene, and it has a molecular weight of 154.29 g/mol (CAS 693-62-9) . This compound is characterized by its use in gas chromatography (GC) as a reference standard, with retention indices (RI) documented across multiple stationary phases, including Squalane (RI: 1098) and PEG-20M (RI: 1189) . Its structural simplicity makes it a baseline for comparing branched, substituted, and bicyclic analogs.
Comparación Con Compuestos Similares
Structural Isomers and Substituted Derivatives
5-Methyl-4-undecene
- Molecular formula : C₁₂H₂₄
- Molecular weight : 168.32 g/mol
- CAS : 20634-43-9
- Key differences: A methyl group at the fifth carbon increases molecular weight and introduces steric effects, altering boiling points and chromatographic behavior compared to Undec-4-ene. No RI data is provided in the evidence, but its branched structure would likely result in lower RI values than the linear isomer .
4-Methyl-1-undecene
- Molecular formula : C₁₂H₂₄
- Molecular weight : 168.32 g/mol
- CAS : 74630-39-0
- Key differences : The double bond at position 1 (vs. position 4) and a methyl group at position 4 create distinct reactivity. This compound was identified in volatile extracts of Iberian ham, suggesting applications in food chemistry .
Bicyclo[7.2.0]this compound Derivatives
- Example : (1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]this compound
- Molecular formula : C₁₅H₂₄
- Key differences : This bicyclic sesquiterpene (degree 13 in target interaction networks) is structurally complex and bioactive. It is found in red propolis (14.23% abundance) and cloves, contributing to antimicrobial and vasorelaxant properties . Unlike linear alkenes, its rigid bicyclic framework enhances binding to biological targets.
Physical and Chromatographic Properties
| Compound | Molecular Weight (g/mol) | CAS Number | Retention Index (Squalane) | Retention Index (PEG-20M) |
|---|---|---|---|---|
| (E)-4-Undecene | 154.29 | 693-62-9 | 1098 | 1189 |
| 5-Methyl-4-undecene | 168.32 | 20634-43-9 | Not reported | Not reported |
| Bicyclo[7.2.0]this compound derivative | 204.36* | N/A | N/A | N/A |
*Estimated based on molecular formula C₁₅H₂₄. Notes: this compound’s linear structure yields predictable RI values, while methylated or bicyclic analogs exhibit variability due to branching and polarity differences .
Propiedades
Número CAS |
20810-21-3 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
undec-4-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3 |
Clave InChI |
JABYJIQOLGWMQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














